molecular formula C20H21NO3S B2576538 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034595-90-7

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2576538
CAS No.: 2034595-90-7
M. Wt: 355.45
InChI Key: BPDOJQCLFIKBPG-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a distinct heterocyclic scaffold, designed for research and screening applications. This compound contains both furan and thiophene rings, structural motifs frequently explored in medicinal chemistry for their potential biological activities . The incorporation of a 4-methoxyphenyl group is a common strategy in drug discovery, as this moiety is often associated with enhanced biological activity and has been investigated in compounds targeting oxidative stress-related pathways and cancer . As part of a class of heterocyclic compounds, it serves as a valuable building block in the synthesis of more complex molecules and as a probe in biological studies . Researchers can utilize this compound in high-throughput screening assays to identify potential hits for various therapeutic areas, including but not limited to, oncology and neurodegenerative diseases. Its mechanism of action is not predefined and would be determined by the specific biological target identified through rigorous experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-23-17-5-2-15(3-6-17)4-9-20(22)21-12-10-18-7-8-19(25-18)16-11-13-24-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOJQCLFIKBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Furan-Thiophene Intermediate

      Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxylic acid.

      Reaction: A coupling reaction, possibly using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling, to form the furan-thiophene intermediate.

  • Alkylation

      Starting Materials: The furan-thiophene intermediate and an appropriate alkyl halide.

      Reaction: An alkylation reaction to introduce the ethyl group, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Amidation

      Starting Materials: The alkylated intermediate and 3-(4-methoxyphenyl)propanoic acid.

      Reaction: An amidation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the amide group to an amine or the methoxyphenyl group to a phenol.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce various functional groups onto the aromatic rings or the ethyl chain.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogs

Thiophene derivatives are widely studied for their biological activities. Key comparisons include:

  • N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) : This compound () shares a thiophene-oxadiazole core and a methoxyphenyl group. It exhibits lipoxygenase (LOX) inhibition activity , critical in anti-inflammatory applications. The sulfonyl-piperidine and oxadiazole groups enhance its binding affinity compared to the target compound’s simpler furan-thiophene linkage .
  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones: These derivatives () demonstrate antibacterial activity against resistant strains. The bromothiophene and quinolone moieties contribute to DNA gyrase inhibition, a mechanism absent in the target compound’s structure .

Methoxyphenyl-Propanamide Derivatives

The 4-methoxyphenylpropanamide scaffold is associated with antioxidant and anticancer properties:

  • 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide (): This derivative showed 1.4× higher antioxidant activity than ascorbic acid due to its naphthalene and hydrazide groups.
  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): With a tetrazole ring, this analog has enhanced H-bond acceptor capacity (6 acceptors vs. the target’s 4), improving solubility and bioavailability. Molecular weight (341.34 g/mol) is comparable to the target compound .

Heterocyclic Hybrids

Compounds combining multiple heterocycles highlight structural versatility:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): The indole and biphenyl groups confer cytotoxicity against cancer cells, but the absence of thiophene/furan may limit cross-reactivity with the target compound’s putative targets .
  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (): This triazole-thioether hybrid demonstrated potent anticancer activity against glioblastoma U-87 cells, attributed to the triazole’s metal-chelating properties. The target compound’s furan-thiophene system may lack similar efficacy .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound Thiophene-furan-ethyl-propanamide 4-Methoxyphenyl, furan-3-yl Inferred: Potential enzyme inhibition ~350 (estimated) N/A
8a () Thiophene-oxadiazole 4-Methoxyphenylsulfonyl, piperidine LOX inhibition Not reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] quinolone () Bromothiophene-quinolone Piperazinyl Antibacterial ~450 (estimated)
3-((4-Methoxyphenyl)amino)-N’-(naphthalene)propanehydrazide () Hydrazide-naphthalene Naphthalene Antioxidant (1.4× ascorbic acid) ~350 (estimated)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-tetrazole-propanamide () Tetrazole-propanamide Tetrazole, 4-fluorophenyl Enhanced solubility 341.34
1-(4-Fluorophenyl)-triazol-thio-ethanone () Triazole-thioether 4-Methoxyphenyl, fluorophenyl Anticancer (U-87 cells) ~400 (estimated)

Research Implications and Gaps

  • Target Compound’s Potential: The furan-thiophene-ethyl chain may offer unique steric and electronic properties for targeting enzymes like LOX or kinases. However, empirical data on its synthesis, stability, and activity are lacking.
  • Optimization Strategies : Introducing sulfonyl groups (as in 8a) or tetrazole rings (as in ) could enhance bioactivity. Anticancer efficacy might improve by incorporating triazole-thioether motifs .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its dual heterocyclic structure, which includes furan and thiophene rings. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2S, with a molecular weight of approximately 342.45 g/mol. The structural features of this compound are critical for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. It may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.

Anticancer Potential

This compound has shown promising results in anticancer assays. It exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antibacterial activity.
  • Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.
  • Cytotoxicity Assay : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines using an MTT assay. It exhibited IC50 values of 25 µM and 30 µM respectively, indicating potent cytotoxicity.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Effect (TNF-α Reduction %)Anticancer Activity (IC50 µM)
This compound3250%25 (A549), 30 (MCF7)
Compound A6440%35
Compound B1660%20

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